



Spectral Analysis of Boc-D-Homoserine: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-d-homoserine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectral data for N-tert-butoxycarbonyl-D-homoserine (**Boc-D-homoserine**), a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data and data from closely related analogs to offer a comprehensive analytical overview. The methodologies presented are based on standard practices for the analysis of N-Boc protected amino acids.

Chemical Structure and Properties

Molecular Formula: C9H17NO5[1]

Molecular Weight: 219.24 g/mol [2][3]

Exact Mass: 219.11067264 Da[1]

• Synonyms: (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, N-tert-butoxycarbonyl-D-homoserine[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. For **Boc-D-homoserine**, the expected monoisotopic mass provides a precise target for identification.



Table 1: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z
[M+H] ⁺	220.1180
[M+Na] ⁺	242.0999
[M-H] ⁻	218.1032

Experimental Protocol:

A sample of **Boc-D-homoserine** would be dissolved in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument would be calibrated, and data acquired in both positive and negative ion modes to observe the protonated, sodiated, and deprotonated molecular ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed molecular structure of **Boc-D-homoserine**. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra, based on the analysis of similar structures like L-homoserine and other Boc-protected amino acids.

Table 2: Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Multiplet	1H	α-СН
~3.6	Triplet	2H	δ-CH ₂
~2.1-1.9	Multiplet	2H	β-CH ₂
1.45	Singlet	9Н	Вос (СНз)з
Variable	Broad Singlet	1H	NH
Variable	Broad Singlet	1H	ОН
Variable	Broad Singlet	1H	СООН

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~175	C=O (Carboxyl)
~156	C=O (Boc)
~80	C(CH ₃) ₃ (Boc)
~58	α-CH
~54	δ-CH ₂
~35	β-CH ₂
~28	C(CH ₃) ₃ (Boc)

Experimental Protocol:

A sample of approximately 5-10 mg of **Boc-D-homoserine** would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH, OH, COOH). The solution would be transferred to an NMR tube, and spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Both



¹H and ¹³C NMR spectra would be recorded, along with two-dimensional experiments like COSY and HSQC if further structural confirmation is needed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **Boc-D-homoserine** is expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and alkane groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3200	О-Н	Stretching (Alcohol)
3300-2500	О-Н	Stretching (Carboxylic Acid)
~3350	N-H	Stretching (Amide)
2980-2850	С-Н	Stretching (Alkane)
~1710	C=O	Stretching (Carboxylic Acid)
~1690	C=O	Stretching (Urethane)
~1520	N-H	Bending (Amide II)
~1160	C-O	Stretching (Ester-like)

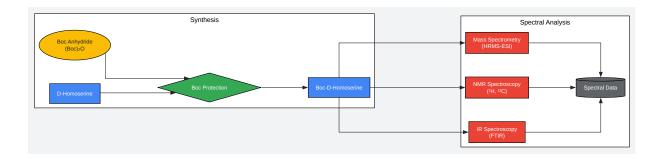
Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of **Boc-D-homoserine** would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of **Boc-D-homoserine**.

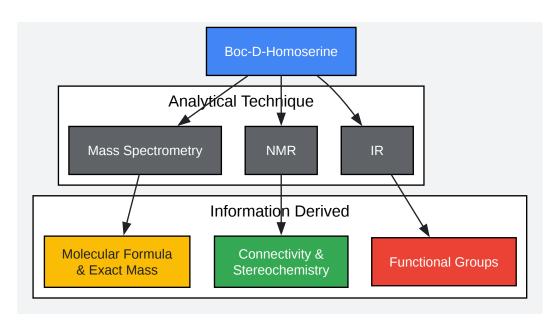




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Caption: Workflow for the synthesis and spectral analysis of **Boc-D-homoserine**.

This logical diagram outlines the process from the starting material to the acquisition of key spectral data for structural verification.



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Caption: Relationship between analytical techniques and derived molecular information.

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